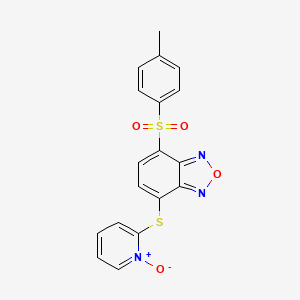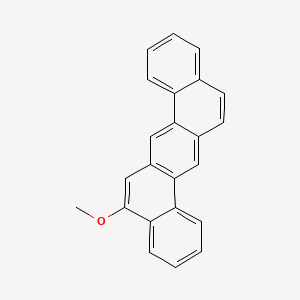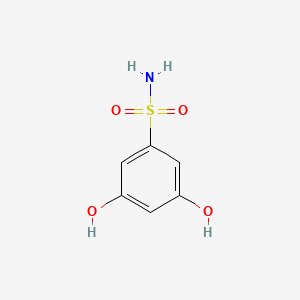
3,5-Dihydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring, along with a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzenesulfonamide typically involves the sulfonation of 3,5-dihydroxybenzene (resorcinol) with sulfonamide reagents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 3,5-Dihydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 3,5-dihydroxybenzeneamine.
Substitution: Formation of various substituted benzenesulfonamides.
科学的研究の応用
3,5-Dihydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dihydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
類似化合物との比較
3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms instead of hydroxyl groups.
3,5-Dihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Sulfanilamide: A simpler sulfonamide with an amino group instead of hydroxyl groups.
Uniqueness: 3,5-Dihydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
207793-04-2 |
|---|---|
分子式 |
C6H7NO4S |
分子量 |
189.19 g/mol |
IUPAC名 |
3,5-dihydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,8-9H,(H2,7,10,11) |
InChIキー |
XMJXOLUGOMMFHQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)


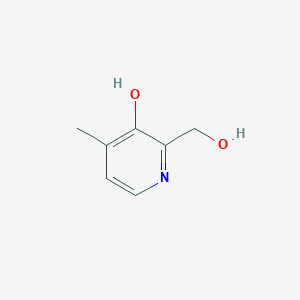
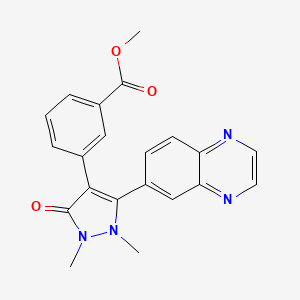
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
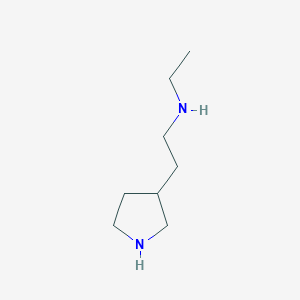
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
